(2R)-2-aminopent-4-enoic acid

Catalog No.
S760069
CAS No.
54594-06-8
M.F
C5H9NO2
M. Wt
115,13 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-aminopent-4-enoic acid

CAS Number

54594-06-8

Product Name

(2R)-2-aminopent-4-enoic acid

IUPAC Name

(2R)-2-aminopent-4-enoic acid

Molecular Formula

C5H9NO2

Molecular Weight

115,13 g/mole

InChI

InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m1/s1

InChI Key

WNNNWFKQCKFSDK-SCSAIBSYSA-N

SMILES

C=CCC(C(=O)O)N

Canonical SMILES

C=CCC(C(=O)O)N

Isomeric SMILES

C=CC[C@H](C(=O)O)N

Potential Applications

  • Antimicrobial activity

    Some studies suggest (2R)-2-aminopent-4-enoic acid may possess antimicrobial properties. A 2002 study published in "Bioscience, Biotechnology, and Biochemistry" found the compound exhibited weak antibacterial activity against certain Gram-positive bacteria strains []. However, further research is needed to confirm and explore its potential as an antimicrobial agent.

  • Precursor for other molecules

    (2R)-2-Aminopent-4-enoic acid can serve as a building block for the synthesis of other molecules with potential biological activities. Research in this area is ongoing, and no definitive applications have been established yet.

(2R)-2-Aminopent-4-enoic acid is a synthetic non-proteinogenic amino acid. This means it shares some structural similarities with proteinogenic amino acids (the building blocks of proteins) but is not typically found incorporated into natural proteins [].

There is limited information on its natural occurrence or specific biological function. However, its presence in commercial catalogs suggests potential research applications [, ].


Molecular Structure Analysis

The key features of (2R)-2-aminopent-4-enoic acid's structure include:

  • A central carbon chain (five carbons)
  • An amine group (NH2) attached to the second carbon (R-configuration)
  • A carboxylic acid group (COOH) at the end of the chain (carbon number 5)
  • A double bond (C=C) between the fourth and fifth carbons, creating an alkene functional group [, ].

The presence of the alkene moiety distinguishes it from most proteinogenic amino acids, which lack such unsaturation. This double bond could potentially influence its reactivity and potential interactions with other molecules.


Chemical Reactions Analysis

  • Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
  • Amide bond formation: The amine group can react with carboxylic acids or acyl chlorides to form amides.
  • Alkene reactions: The double bond can participate in various addition reactions with electrophiles or undergo radical reactions depending on reaction conditions.

XLogP3

-2.3

Wikipedia

(2R)-2-aminopent-4-enoic acid

Dates

Modify: 2023-08-15

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